2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid
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Overview
Description
2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is an organic compound that features a pyrazole ring substituted with an ethoxycarbonyl group and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid typically involves the reaction of ethyl 4-bromobutanoate with 4-hydrazinobenzoic acid under basic conditions to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethoxycarbonyl group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted pyrazoles with various functional groups.
Scientific Research Applications
2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a building block in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxycarbonyl group can participate in hydrogen bonding and electrostatic interactions, while the pyrazole ring can engage in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(methoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid
- 2-[4-(acetoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid
- 2-[4-(propoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid
Uniqueness
2-[4-(ethoxycarbonyl)-1H-pyrazol-1-yl]butanoic acid is unique due to its specific ethoxycarbonyl substitution, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-ethoxycarbonylpyrazol-1-yl)butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-3-8(9(13)14)12-6-7(5-11-12)10(15)16-4-2/h5-6,8H,3-4H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGDHODYRCRTRPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C=C(C=N1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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